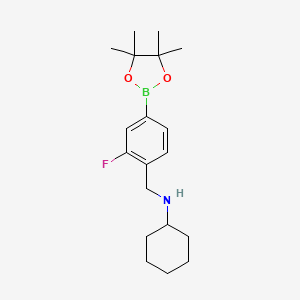
4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are usually bench stable, easy to purify, and often commercially available .
Synthesis Analysis
Protodeboronation of pinacol boronic esters has been reported using a radical approach . This process is part of a sequence that allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The structure of boronic acid pinacol esters generally includes a boron atom bonded to two oxygen atoms and an organic group .Chemical Reactions Analysis
Boronic acid pinacol esters are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They are also used in protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acid pinacol esters vary depending on the specific compound .Wissenschaftliche Forschungsanwendungen
Fluoride Ion Sensing
4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester, as part of the organoboron compound family, shows promise in sensing applications. Specifically, certain phenylboronic acid pinacol esters have been utilized as Lewis acid receptors for fluoride anions in polymer membranes, demonstrating enhanced selectivity though with some non-Nernstian response behavior under acidic conditions due to the lability of the B-O bond in boronic acids. These compounds' fluoride complexation efficacy, influenced by solution pH, has been validated through NMR studies, indicating potential for fluoride ion sensing applications (Jańczyk et al., 2012).
Applications in Polymer Science
H2O2-Cleavable Polymers
The compound has been involved in the synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating its utility in creating polymers that can degrade in response to specific stimuli. These polymers, integrating phenylboronic acid ester into their backbone, exhibit complete degradation in aqueous medium upon H2O2 exposure, showcasing potential for controlled release in delivery systems (Cui et al., 2017).
Applications in Organic Synthesis
Synthesis of (E)-1-Alkenylboronic Acid Pinacol Esters
In organic synthesis, these compounds have been used in the preparation of (E)-1-alkenylboronic acid pinacol esters. The methodologies explored include hydroboration of 1-alkynes with subsequent treatment to afford the desired products, showcasing their utility in synthesizing complex organic structures (Shirakawa et al., 2004).
Applications in Material Science
Phosphorescent Organic Molecules
A fascinating discovery reveals that simple arylboronic esters, which include phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding is significant because it defies the common understanding that phosphorescent organic molecules typically require heavy atoms or carbonyl groups. The phosphorescent properties of these compounds open new avenues in material science, particularly in developing new phosphorescent materials (Shoji et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-11-10-14(17(21)12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGHDIDJUWRZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

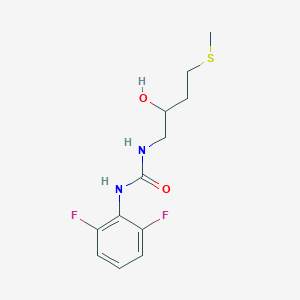
![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)
![N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2626135.png)
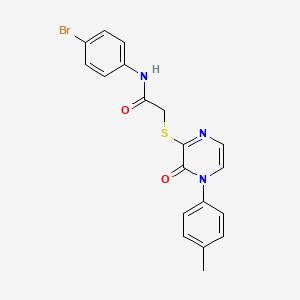
![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)
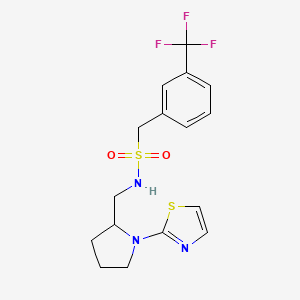
methanone](/img/structure/B2626145.png)
![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)
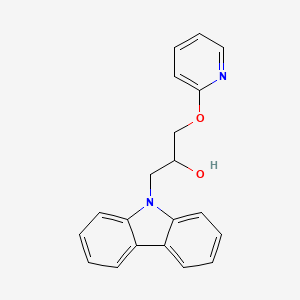
![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B2626148.png)
![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
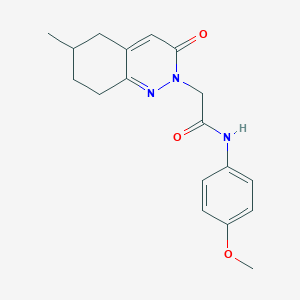
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)